molecular formula C11H10ClNO2S2 B14395089 N-(2-Chlorophenyl)-N-methylthiophene-2-sulfonamide CAS No. 88022-10-0

N-(2-Chlorophenyl)-N-methylthiophene-2-sulfonamide

Cat. No.: B14395089
CAS No.: 88022-10-0
M. Wt: 287.8 g/mol
InChI Key: KBCHEZDOXLQNSK-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-methylthiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-N-methylthiophene-2-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with N-methylthiophene-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorophenyl)-N-methylthiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

CAS No.

88022-10-0

Molecular Formula

C11H10ClNO2S2

Molecular Weight

287.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-methylthiophene-2-sulfonamide

InChI

InChI=1S/C11H10ClNO2S2/c1-13(10-6-3-2-5-9(10)12)17(14,15)11-7-4-8-16-11/h2-8H,1H3

InChI Key

KBCHEZDOXLQNSK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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